REACTION_CXSMILES
|
CC(C)=O.[SH:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][Cl:21]>C(Cl)Cl>[Cl:21][CH2:20][CH2:19][S:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
SC=1N(C=CN1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at room temperature, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise, under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCSC=1N(C=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |